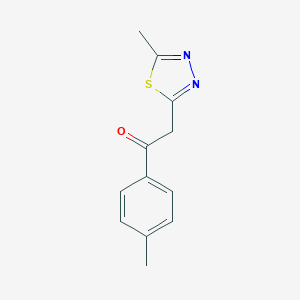![molecular formula C21H17N B282108 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine is a synthetic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as EI and is a member of the acridine family of compounds.
Mechanism of Action
The exact mechanism of action of 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine is still under investigation. However, it has been suggested that its antitumor activity is due to its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been shown to have antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
Studies have shown that 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine exhibits low toxicity and has no significant adverse effects on the body. It has been shown to have a low binding affinity for human serum albumin, indicating that it has a low potential for protein binding. Additionally, it has been shown to have a low potential for drug-drug interactions, making it a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine is its low toxicity and potential for use in various scientific fields. Its unique chemical structure also makes it a potential candidate for use in optoelectronic devices. However, its limited solubility in water can make it challenging to work with in certain experiments.
Future Directions
There are many potential future directions for the use of 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine in scientific research. Some of these include:
1. Development of new antitumor drugs based on its chemical structure
2. Investigation of its potential use in the treatment of bacterial and fungal infections
3. Exploration of its potential use in optoelectronic devices
4. Investigation of its potential use in the development of new materials for various applications
5. Investigation of its potential use in the development of new sensors and biosensors
6. Exploration of its potential use in the field of nanotechnology
7. Investigation of its potential use in the development of new imaging agents for medical applications.
In conclusion, 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine is a unique and versatile compound that has potential applications in various scientific fields. Its low toxicity and potential for use in optoelectronic devices make it an attractive candidate for further research and development. Future research should focus on exploring its potential use in various applications and developing new compounds based on its chemical structure.
Synthesis Methods
The synthesis of 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine involves a multi-step process that includes the condensation of 2-naphthol and ethyl acetoacetate, followed by cyclization and reduction reactions. This method has been optimized to produce high yields of pure 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine, making it an efficient and cost-effective method for its production.
Scientific Research Applications
7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, antibacterial, and antifungal activity. Its unique chemical structure also makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
properties
Molecular Formula |
C21H17N |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
10-ethyl-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |
InChI |
InChI=1S/C21H17N/c1-2-15-16-7-3-4-9-19(16)22-21-17-8-5-6-13-10-11-14(20(13)17)12-18(15)21/h3-9,12H,2,10-11H2,1H3 |
InChI Key |
ZYISUSMJKFKVPO-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=C3CCC4=CC=CC(=C43)C2=NC5=CC=CC=C51 |
Canonical SMILES |
CCC1=C2C=C3CCC4=C3C(=CC=C4)C2=NC5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)